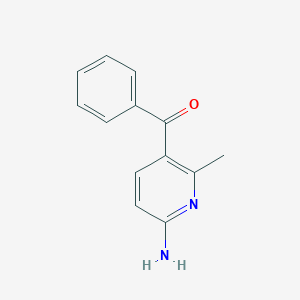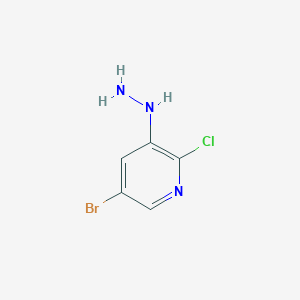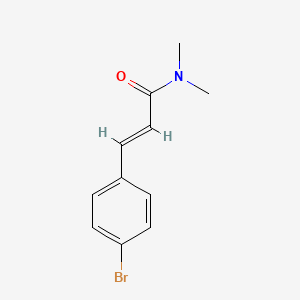
2-(3,5-Difluorobenzoyl)thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorobenzoyl)thiobenzaldehyde is an organic compound that features a benzoyl group substituted with fluorine atoms at the 3 and 5 positions, and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorobenzoyl)thiobenzaldehyde typically involves the reaction of 3,5-difluorobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Difluorobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The thiobenzaldehyde moiety can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoyl chloride: A precursor in the synthesis of 2-(3,5-Difluorobenzoyl)thiobenzaldehyde.
3,5-Difluorobenzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.
2,5-Diphenyl-1,3-oxazoline: Shares some structural similarities and is used in different applications.
Uniqueness
This compound is unique due to the presence of both fluorine-substituted benzoyl and thiobenzaldehyde moieties. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H8F2OS |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(3,5-difluorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H8F2OS/c15-11-5-10(6-12(16)7-11)14(17)13-4-2-1-3-9(13)8-18/h1-8H |
InChI Key |
NIIXDOACNQSSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


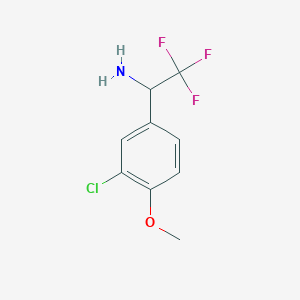
![6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid](/img/structure/B12996241.png)
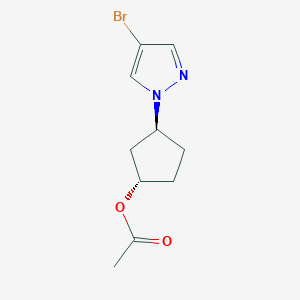

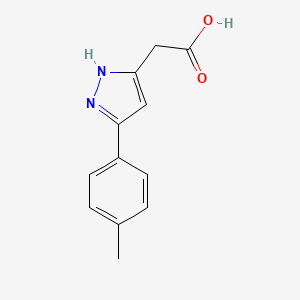
![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)

![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)


